molecular formula C19H21Cl2N3 B1662137 Clemizole hydrochloride CAS No. 1163-36-6

Clemizole hydrochloride

Numéro de catalogue: B1662137
Numéro CAS: 1163-36-6
Poids moléculaire: 362.3 g/mol
Clé InChI: DNFMJYXRIMLMBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de clémizole implique plusieurs étapes. La matière première standard pour de nombreux benzimidazoles, y compris la clémizole, est la phénylènediamine ou ses dérivés . La voie de synthèse peut être résumée comme suit :

    Réaction avec l'acide chloroacétique : La formation initiale du chlorométhylamide est obtenue en faisant réagir la phénylènediamine avec l'acide chloroacétique.

    Formation d'imide : Le groupe amino libre restant subit une formation d'imide, fermant le cycle pour donner du 2-chlorométhylbenzimidazole.

    Déplacement de l'halogène : L'halogène est déplacé par la pyrrolidine pour donner le produit d'alkylation.

    Formation de clémizole : Le proton sur l'azote imidazole fusionné est éliminé par réaction avec l'hydrure de sodium.

Méthodes de production industrielle

Les méthodes de production industrielle du chlorhydrate de clémizole impliquent des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Le procédé consiste à dissoudre le chlorhydrate de clémizole, des conservateurs et des excipients dans une solution de solvant ou de solubilisant, puis à ajouter du glycérol et à ajuster le pH à 4-5 .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de clémizole subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits formés

Le principal produit formé à partir de ces réactions est la clémizole, qui est ensuite convertie en chlorhydrate de clémizole pour une utilisation pharmaceutique .

Applications de la recherche scientifique

Le chlorhydrate de clémizole a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Le chlorhydrate de clémizole exerce ses effets en se liant et en bloquant le récepteur H1, empêchant l'interaction entre l'histamine et le récepteur H1, et inhibant la signalisation médiée par H1 . De plus, il agit comme un agoniste du récepteur 5HT2 à haute affinité, modulant les récepteurs 5-HT2B et stimulant la transmission sérotoninergique dans le cerveau . Ce mécanisme est similaire à celui de la fenfluramine et on pense qu'il réduit la fréquence des crises .

Applications De Recherche Scientifique

Clemizole hydrochloride is a histamine H1 receptor antagonist with a range of applications, including potential therapeutic effects in hepatitis C infection, nephrotoxicity, and neurological disorders . It also functions as an inhibitor of TRPC5 ion channels and is under investigation for anti-tumor and anti-allergic activities .

Scientific Research Applications

Hepatitis C Treatment: this compound has a potential therapeutic effect on hepatitis C infection . It inhibits NS4B's RNA binding and HCV replication . Its antiviral effect is synergistic with HCV protease inhibitors such as SCH503034 and VX950, without causing toxicity . Combining clemizole with SCH503034 reduces the frequency of resistant mutants compared to using either drug alone, and no cross-resistance to clemizole of SCH503034-resistant mutants has been observed .

TRPC5 Channel Inhibition: this compound is a potent inhibitor of TRPC5 channels . It has been tested in animal models of Cis-induced nephrotoxicity, where it attenuated histopathological alterations and decreased levels of urine urea nitrogen, creatinine, and urine neutrophil gelatinase-associated lipocalin .

Cardiac Effects: Clemizole blocks cardiac potassium currents, specifically hERG channels, and moderately inhibits cardiac IKs, delaying cardiac repolarization and prolonging the QT interval . It acts as a pore blocker of hERG channels, with specific mutations (S631A, S636A, Y652A, and F656V) reducing its inhibitory effect . Caution is advised when using clemizole due to these cardiac effects .

Neurological Disorders: this compound is being assessed as adjunctive therapy for Dravet syndrome and Lennox-Gastaut syndrome . A study evaluating its efficacy in Dravet syndrome showed it was well-tolerated by both male and female participants . A phase II multicenter, randomized, double-blind, placebo-controlled study is assessing its efficacy as adjunctive therapy in patients with Dravet syndrome with documented genetic mutations of the SCN1A gene . Additionally, this compound is under investigation as adjunctive therapy in children with Lennox-Gastaut syndrome to evaluate its efficacy in reducing the frequency of seizures .

Anti-tumor and Anti-allergic Activities: this compound is an orally bioavailable histamine H1 antagonist with potential anti-tumor and anti-allergic activities . It binds to and blocks the H1 receptor, preventing the interaction between histamine and the H1 receptor and inhibiting H1-mediated signaling . This may inhibit or prevent the symptoms caused by histamine activity and rescue or prevent allergic reactions. Clemizole inhibits the proliferation of certain tumor cell types, though the exact mechanism of its antineoplastic effect is not yet fully understood .

Data Table

ApplicationDescription
Hepatitis C TreatmentInhibits NS4B RNA binding and HCV replication; synergistic with protease inhibitors .
TRPC5 Channel InhibitionPotent inhibitor of TRPC5 channels; attenuates histopathological alterations and decreases levels of urine urea nitrogen, creatinine, and urine neutrophil gelatinase-associated lipocalin in Cis-induced nephrotoxicity .
Cardiac EffectsBlocks hERG channels, moderately inhibits cardiac IKs, delays cardiac repolarization, and prolongs the QT interval; acts as a pore blocker of hERG channels .
Neurological DisordersBeing assessed as adjunctive therapy for Dravet syndrome and Lennox-Gastaut syndrome; well-tolerated in patients with Dravet syndrome; under investigation for reducing seizure frequency in Lennox-Gastaut syndrome .
Anti-tumor/Anti-allergic ActivitiesHistamine H1 antagonist; binds to and blocks the H1 receptor, preventing histamine interaction and inhibiting H1-mediated signaling; may inhibit symptoms caused by histamine activity and rescue or prevent allergic reactions; inhibits the proliferation of certain tumor cell types .

Case Studies

  • Cisplatin-Induced Nephrotoxicity: In an animal model, this compound was tested for its ability to prevent cisplatin-induced nephrotoxicity in Spraque–Dawley rats. The rats were divided into groups receiving cisplatin (Cis) alone or in combination with different doses of clemizole (1 mg/kg, 5 mg/kg, and 10 mg/kg). The study found that clemizole, at doses of 1 and 5 mg/kg, attenuated histopathological alterations induced by Cis, including tubular degeneration, congestion, hemorrhage, hyaline casts, glomerular collapse, and apoptotic cell death .
  • Hepatitis C Treatment: Clemizole's antiviral effect was studied in combination with the HCV protease inhibitor SCH503034. The results showed that the combination had antiviral effects that were significantly more potent than the theoretical additive effects, supporting that this combination was indeed synergistic. The calculated synergy and log volume were 210μM .
  • Dravet Syndrome: this compound is being assessed as adjunctive therapy for Dravet syndrome. A study evaluating its efficacy showed it was well-tolerated by both male and female participants .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de clémizole est unique dans son double rôle d'antagoniste du récepteur de l'histamine H1 et d'agoniste du récepteur 5HT2. Les composés similaires comprennent :

Le chlorhydrate de clémizole se distingue par sa combinaison spécifique d'effets antihistaminiques et anticonvulsivants, ce qui en fait un composé précieux dans les traitements de l'allergie et de l'épilepsie.

Activité Biologique

Clemizole hydrochloride, a first-generation antihistamine, has garnered attention for its diverse biological activities, particularly as an inhibitor of transient receptor potential cation 5 (TRPC5) channels and as a histamine H1 receptor antagonist. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

1. TRPC5 Channel Inhibition
this compound is recognized as a potent inhibitor of TRPC5 channels, with an IC50 value ranging from 1.0 to 1.3 µM. This inhibition is crucial as TRPC5 channels are implicated in various physiological processes, including calcium homeostasis in neurons. Clemizole effectively blocks TRPC5 currents and Ca2+^{2+} entry in low micromolar concentrations, demonstrating a sixfold selectivity for TRPC5 over other TRP channels such as TRPC4 and TRPC3 .

2. Histamine H1 Receptor Antagonism
As a histamine H1 receptor antagonist, clemizole exhibits anti-allergic properties. Its mechanism involves blocking the action of histamine, thereby alleviating symptoms associated with allergic reactions .

3. Anticonvulsant Effects
Clemizole has shown promise in reducing seizure frequency in models of epilepsy, particularly in Dravet syndrome. The anticonvulsant effect is believed to result from modulation of serotoninergic transmission in the brain, similar to the effects of fenfluramine .

Cardiac Effects

Clemizole's interaction with cardiac ion channels has been studied extensively. It was found to decrease the hERG channel current (IC50: 0.07 µM), which is significant for cardiac repolarization. This blockade can prolong the QT interval on the ECG, necessitating caution when used therapeutically .

Case Studies

A notable study involved assessing clemizole's efficacy in children with Dravet syndrome. The results indicated that clemizole could serve as an adjunctive therapy, significantly reducing seizure frequency compared to placebo .

Data Tables

Biological ActivityMechanismIC50 (µM)References
TRPC5 InhibitionIon channel blockade1.0 - 1.3 ,
hERG Channel BlockadeIon channel blockade0.07
Histamine H1 AntagonismReceptor blockadeN/A
Anticonvulsant ActivityModulation of serotonin receptorsN/A ,

Clinical Trials and Safety

This compound has undergone various clinical trials to evaluate its pharmacokinetics and safety profile. A Phase I study demonstrated that clemizole was well-tolerated among participants at doses up to 80 mg . Ongoing Phase II trials aim to further assess its efficacy in pediatric patients with genetic mutations associated with epilepsy .

Propriétés

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3.ClH/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFMJYXRIMLMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045136
Record name Clemizole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID7968511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1163-36-6
Record name Clemizole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemizole hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clemizole hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clemizole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clemizole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLEMIZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85W6I13D8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clemizole hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Clemizole hydrochloride
Reactant of Route 3
Reactant of Route 3
Clemizole hydrochloride
Reactant of Route 4
Reactant of Route 4
Clemizole hydrochloride
Reactant of Route 5
Reactant of Route 5
Clemizole hydrochloride
Reactant of Route 6
Reactant of Route 6
Clemizole hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.